1-N-Boc-Pentane-1,3-diamine hydrochloride
Overview
Description
1-N-Boc-Pentane-1,3-diamine hydrochloride is a chemical compound with the molecular formula C10H23ClN2O2. It is also known by its IUPAC name, tert-butyl 3-aminopentylcarbamate hydrochloride . This compound is commonly used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
1-N-Boc-Pentane-1,3-diamine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of pentane-1,3-diamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures . The resulting product is then purified and converted to its hydrochloride salt form.
Chemical Reactions Analysis
1-N-Boc-Pentane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form substituted derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in peptide synthesis as a building block.
Common reagents used in these reactions include acids for deprotection and coupling agents like carbodiimides for peptide synthesis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-N-Boc-Pentane-1,3-diamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the preparation of biologically active compounds and peptides.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N-Boc-Pentane-1,3-diamine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The Boc protecting group provides stability during synthesis and can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
1-N-Boc-Pentane-1,3-diamine hydrochloride can be compared with other similar compounds such as:
N-Boc-1,3-propanediamine: Similar in structure but with a shorter carbon chain.
N-Boc-1,4-butanediamine: Similar in structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the presence of the Boc protecting group, which makes it suitable for specific synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(3-aminopentyl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-5-8(11)6-7-12-9(13)14-10(2,3)4;/h8H,5-7,11H2,1-4H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFSFDNWOSRURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNC(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704264 | |
Record name | tert-Butyl (3-aminopentyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210240-75-8 | |
Record name | tert-Butyl (3-aminopentyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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